2-Bromo-6-iodoimidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 2-Bromo-6-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the copper-catalyzed iodine-mediated cyclization of 2-aminopyridine with arylacetylenes followed by palladium-catalyzed cross-coupling reactions is a notable synthetic route .
Chemical Reactions Analysis
2-Bromo-6-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the bromine or iodine atoms with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Radical Reactions: These reactions are facilitated by transition metal catalysis or photocatalysis.
Scientific Research Applications
2-Bromo-6-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse effects .
Comparison with Similar Compounds
2-Bromo-6-iodoimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
6-Bromo-3-iodoimidazo[1,2-a]pyridine: This compound shares a similar scaffold but differs in the position of the halogen atoms.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This derivative has shown significant anticonvulsant properties.
3-Iodoimidazo[1,2-a]pyridine: Another related compound used in various synthetic applications.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
1260759-52-1 |
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Molecular Formula |
C7H4BrIN2 |
Molecular Weight |
322.93 g/mol |
IUPAC Name |
2-bromo-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrIN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H |
InChI Key |
RWQPAEBFQLJUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)Br |
Origin of Product |
United States |
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